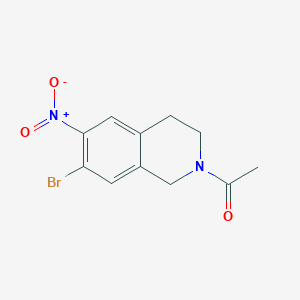

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and an isoquinoline moiety

Preparation Methods

The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoquinoline compound, followed by nitration and subsequent functionalization to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions or amines replace the bromine atom, forming new derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate significant inhibition against various microbial strains. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Interaction with Biological Targets : Interaction studies indicate that this compound may bind to specific receptors or enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits .

Case Studies

Several case studies have documented the antimicrobial efficacy of compounds related to this compound:

- Antimicrobial Screening : In one study, synthesized derivatives exhibited varying degrees of antimicrobial activity against tested strains. Compounds with electron-withdrawing groups like nitro at specific positions showed enhanced activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Mechanistic Studies : Research has focused on the molecular mechanisms underlying the biological activities of these compounds. For instance, studies involving structure-activity relationships (SAR) have indicated that modifications to the isoquinoline scaffold can significantly influence antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with similar compounds such as:

1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

1-(7-Bromo-6-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone:

This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.

Biological Activity

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₁H₁₁BrN₂O₃

- Molecular Weight : 299.12 g/mol

- CAS Number : 1279717-17-7

The compound features a bromine atom and a nitro group on the isoquinoline structure, which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. These interactions can disrupt critical pathways involved in cell proliferation and survival.

Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress |

Structural Similarities with Other Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Bromo-3,4-dihydroisoquinolin-1-one | 891782-60-8 | 0.70 | Lacks ethanone group |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.65 | Different substitution pattern |

| 4-Bromo-6-nitroisoquinoline | N/A | 0.61 | No ethanone moiety |

Study on Antitumor Effects

A recent study investigated the effects of this compound on glioblastoma cells. The results indicated:

- Inhibition of Cell Proliferation : The compound significantly decreased the proliferation rates of glioblastoma cells in vitro.

- Mechanisms of Action : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in models of oxidative stress. Key findings included:

- Reduction in ROS Levels : Treatment with the compound led to a significant decrease in reactive oxygen species (ROS), suggesting its potential for protecting neuronal cells from oxidative damage.

Properties

Molecular Formula |

C11H11BrN2O3 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H11BrN2O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6H2,1H3 |

InChI Key |

VKQYCKCIMNUGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.